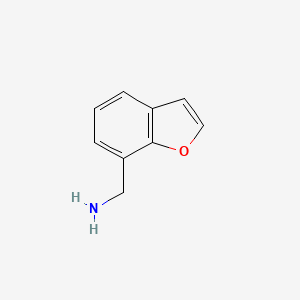
Benzofuran-7-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-7-ylmethanamine is a compound that contains a benzofuran moiety . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods . For example, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound involves a benzofuran ring. Structure modulation can be carried out by attaching additional electron-donating and electron-withdrawing substituents to the amino group .Scientific Research Applications
Antimicrobial Agents
Benzofuran derivatives, including Benzofuran-7-ylmethanamine, have been recognized for their antimicrobial properties. Research indicates that these compounds are effective against various deadly microbes, and they exhibit improved bioavailability, making them suitable for once-daily dosing. This makes them a focus in the development of new drugs for microbial diseases, particularly as antimicrobial agents (Hiremathad et al., 2015).
Cancer Treatment
Benzofuran compounds have been utilized in the treatment of certain types of cancer. For instance, a study focused on the cytotoxic and apoptotic effects of a benzofuran derivative on MCF-7 breast cancer cell line, demonstrating its potential in cancer therapy (Soleimani et al., 2015).
Alzheimer’s Disease Therapy
Benzofuran-chalcone hybrids have shown promise as potential multifunctional agents for the treatment of Alzheimer's disease. These compounds were found to decrease beta-amyloid aggregation, reduce oxidative stress, and offer protection against neurodegeneration, highlighting their potential as drug leads in AD therapy (Sashidhara et al., 2014).
Antitumor and Antiproliferative Effects
Several benzofuran derivatives have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines. These compounds exhibited significant anti-breast cancer activity, suggesting their potential as estrogen receptor inhibitors (Jin et al., 2020).
Fluorescence Probes in Biological Studies
Benzofuran derivatives have also been used in the development of fluorescence probes for biological studies. For example, 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine was synthesized as a fluorescence turn-ON probe for single-strand DNA binding protein, aiding in molecular biology research (Tokugawa et al., 2016).
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that Benzofuran-7-ylmethanamine and similar compounds could have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Benzofuran-7-ylmethanamine, also known as 6-APB, is a designer drug that belongs to the benzofuran family
Mode of Action
They are found to be suitable structures, existing widely in natural products and unnatural compounds .
Result of Action
For example, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
properties
IUPAC Name |
1-benzofuran-7-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQEZOYVRABNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)
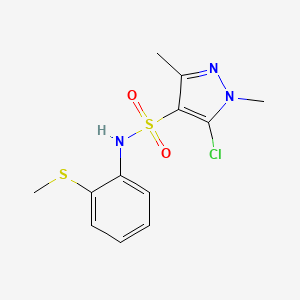
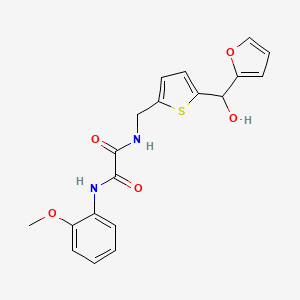


![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)
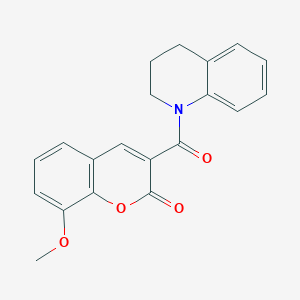
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)
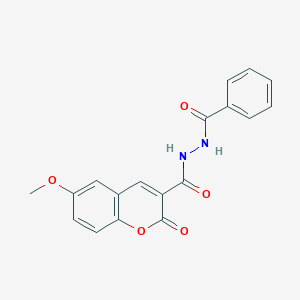
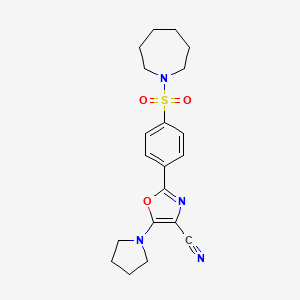
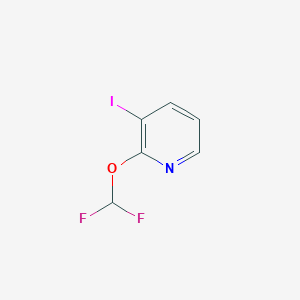
![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)